molecular formula C10H7ClOS B3287283 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde CAS No. 84258-86-6

3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde

Cat. No. B3287283
CAS RN: 84258-86-6
M. Wt: 210.68 g/mol
InChI Key: PQVKNBQZAJKUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Melting Point : 271-275 °C (literature value)

Molecular Structure Analysis

The molecular structure of 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde consists of a chlorinated benzo[b]thiophene ring with a carbonyl group attached at position 2. The chlorine atom is positioned at the 3-position. Refer to the SMILES notation: Cc1ccc2c(Cl)c(sc2c1)C(=O)O .

Mechanism of Action

The specific mechanism of action for 3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde depends on its intended application. Researchers have explored its potential as an inhibitor of myeloid cell leukemia-1 (Mcl-1), a protein involved in apoptosis inhibition and DNA damage repair . Further studies are needed to elucidate its precise biological targets.

Safety and Hazards

  • Personal Protective Equipment : Use a dust mask type N95, eyeshields, and gloves when handling .

properties

IUPAC Name

3-chloro-6-methyl-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClOS/c1-6-2-3-7-8(4-6)13-9(5-12)10(7)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVKNBQZAJKUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde
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3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde
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Reactant of Route 6
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